molecular formula C10H19N3O B13332413 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol

Cat. No.: B13332413
M. Wt: 197.28 g/mol
InChI Key: INEFEOCMKCRWRU-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with butan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-4-pyrazolecarboxylic acid: Similar pyrazole structure with different substituents.

    2-(1H-pyrazol-5-yl)ethanamine: Another pyrazole derivative with an ethylamine group.

Uniqueness

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol stands out due to its unique combination of a pyrazole ring and a butanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-[(2-ethylpyrazol-3-yl)methylamino]butan-1-ol

InChI

InChI=1S/C10H19N3O/c1-3-9(8-14)11-7-10-5-6-12-13(10)4-2/h5-6,9,11,14H,3-4,7-8H2,1-2H3

InChI Key

INEFEOCMKCRWRU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC=NN1CC

Origin of Product

United States

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